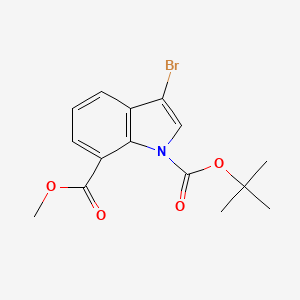
1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indole ring, along with two carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:
Carboxylation: The addition of carboxylate groups at the 1 and 7 positions.
Alkylation: The attachment of a tert-butyl group at the 1-position and a methyl group at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification and Hydrolysis: The carboxylate groups can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an indole derivative with an amine substituent.
Aplicaciones Científicas De Investigación
1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(Tert-butyl) 3-bromo-1H-indole-1-carboxylate
- 1-(Tert-butyl) 5-methoxy-1H-indole-1-carboxylate
- 1-(Tert-butyl) 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
Uniqueness: 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its dual carboxylate groups and the presence of both tert-butyl and methyl groups make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H16BrNO4 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
1-O-tert-butyl 7-O-methyl 3-bromoindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3 |
Clave InChI |
NGFXSMVRGIFHGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)
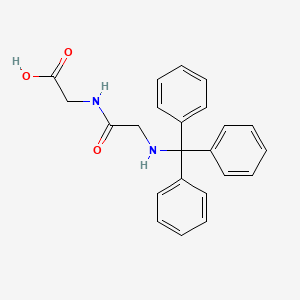
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)
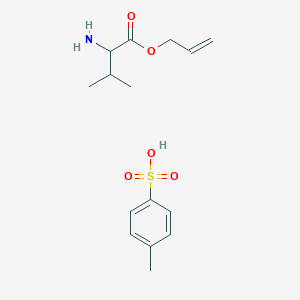
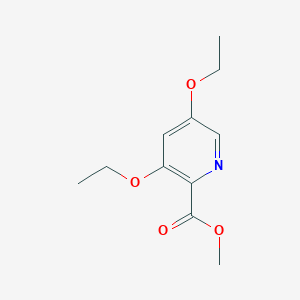
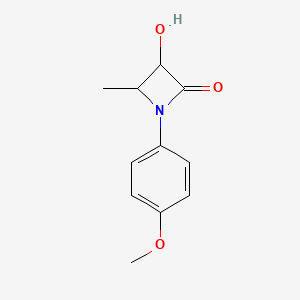
![1-(4-Ethenylphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13896713.png)
